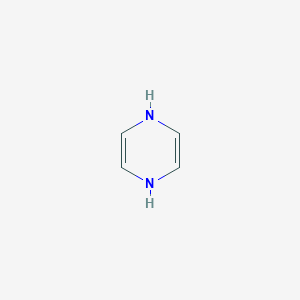
1,4-Dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydropyrazine is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 4
Méthodes De Préparation
1,4-Dihydropyrazine can be synthesized through several methods. One common approach involves the dearomatizing conversion of pyrazines using boron reagents under transition-metal-free conditions. This method leads to the high-yield synthesis of N-borylated 1,4-dihydropyrazines . Another method involves the diastereoselective synthesis of tetrahydropyrazines via Michael addition reactions or controlled potential electrolysis .
Analyse Des Réactions Chimiques
1,4-Dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.
Substitution: Substitution reactions often involve the addition of boron reagents, leading to the formation of N-borylated derivatives.
Common reagents used in these reactions include boron reagents, such as diborane, silaborane, and hydroborane . The major products formed from these reactions are N-borylated 1,4-dihydropyrazines and tetrahydropyrazine derivatives.
Applications De Recherche Scientifique
1,4-Dihydropyrazine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,4-dihydropyrazine involves its interaction with molecular targets, such as calcium channels. By blocking these channels, the compound can reduce calcium ion influx, leading to various physiological effects, including vasodilation and reduced blood pressure . The molecular pathways involved in these effects are primarily related to the inhibition of voltage-gated calcium channels.
Comparaison Avec Des Composés Similaires
1,4-Dihydropyrazine can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Both compounds share a similar six-membered ring structure with nitrogen atoms.
Tetrahydropyrazine: This compound is a reduced form of this compound and is often used as an intermediate in organic synthesis.
Propriétés
Numéro CAS |
3026-16-2 |
|---|---|
Formule moléculaire |
C4H6N2 |
Poids moléculaire |
82.10 g/mol |
Nom IUPAC |
1,4-dihydropyrazine |
InChI |
InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-6H |
Clé InChI |
XYNBEQAWBCGIMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



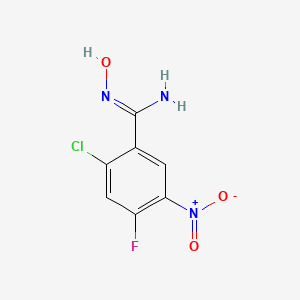

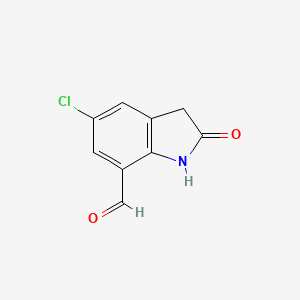
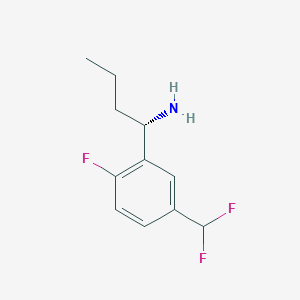
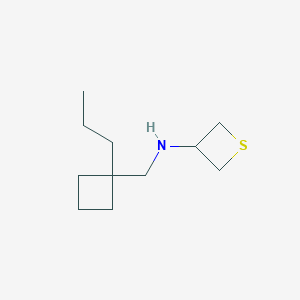
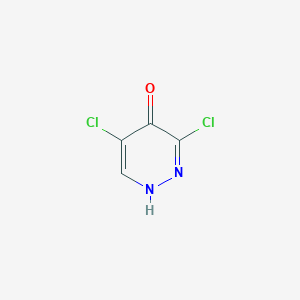
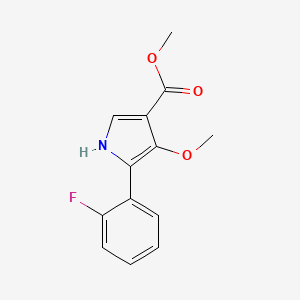
![3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B12976107.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B12976119.png)
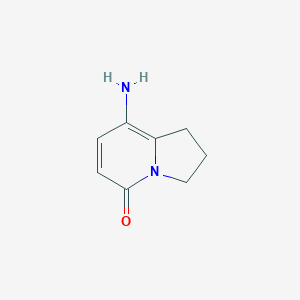
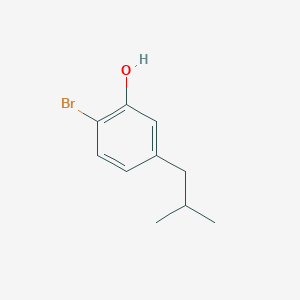
![6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12976131.png)
![(S)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B12976136.png)
